molecular formula C8H4F3NOS B15054857 7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one

Cat. No.: B15054857
M. Wt: 219.19 g/mol
InChI Key: DRHUYSKQWYPLCG-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is a bicyclic heteroaromatic compound featuring a fused thiophene and pyridinone ring system with a trifluoromethyl (-CF₃) substituent at the 7-position. Derivatives of thieno[3,2-c]pyridinones are explored for their inhibitory effects on enzymes such as PTP4A3 phosphatase, a cancer-associated target .

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

7-(trifluoromethyl)-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)5-3-12-7(13)4-1-2-14-6(4)5/h1-3H,(H,12,13)

InChI Key

DRHUYSKQWYPLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with trifluoroacetic anhydride, followed by cyclization with a suitable reagent to form the thieno[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a unique fused ring system comprising a thiophene and a pyridine ring. The presence of a trifluoromethyl group significantly influences its chemical properties and biological activities. The thieno[3,2-c]pyridine framework is of particular interest in medicinal chemistry due to its potential applications in drug development and biological research.

The biological activity of this compound has garnered attention for its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit:

  • Enzyme inhibition
  • Receptor binding
  • Modulation of cellular pathways

These biological activities indicate that the compound could serve as a valuable lead in drug discovery. Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies typically include:

  • Binding Assays: Determining the compound's affinity for specific proteins or enzymes.
  • Cell-Based Assays: Evaluating the compound's effects on cellular function.
  • In vivo studies: Assessing the compound's efficacy and safety in animal models.

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thieno[3,2-c]pyridine core can interact with specific active sites or pathways.

Comparison with Similar Compounds

Research Findings and Trends

Position-Specific Reactivity : Substituents at the 7-position (vs. 2-) may offer superior enzymatic inhibition due to optimized steric and electronic interactions with active sites.

Role of CF₃ Group : The trifluoromethyl group improves metabolic stability and membrane permeability compared to hydroxyl or halogen substituents, as observed in pharmacokinetic studies of related compounds .

Synthetic Flexibility : Bromo-substituted analogs () serve as intermediates for further functionalization via cross-coupling reactions, enabling rapid diversification of the core scaffold .

Biological Activity

7-(Trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a trifluoromethyl group and a fused thieno-pyridine framework, has been studied for its interactions with various biological targets, making it a promising candidate for drug development.

Structure and Composition

The molecular formula of this compound is C8H4F3NOSC_8H_4F_3NOS, with a molecular weight of approximately 219.18 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and influences its biological activity.

PropertyValue
Molecular FormulaC8H4F3NOS
Molecular Weight219.18 g/mol
CAS Number1936331-21-3

Antitumor Potential

Preliminary studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. For instance, a study reported that compounds similar to this compound showed growth inhibition in TNBC cell lines, with minimal effects on non-tumorigenic cells, suggesting a selective cytotoxicity profile .

Case Study: MDA-MB-231 Cell Line

In one specific study involving the MDA-MB-231 TNBC cell line:

  • GI50 Concentration : The GI50 concentration for related compounds was found to be around 13 μM.
  • Mechanism of Action : The compound was observed to affect the cell cycle profile by increasing the G0/G1 phase and decreasing the S phase, indicating potential interference with cell cycle progression rather than inducing apoptosis .

Enzyme Modulation

Research has also suggested that this compound may act as an enzyme modulator. Its structural characteristics allow it to interact with various molecular targets, potentially leading to the modulation of enzyme activity involved in cancer progression and other diseases. This property positions it as a candidate for further investigation in drug discovery focused on enzyme inhibitors .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that leverage its unique chemical structure. Various derivatives have been synthesized to explore their biological activities further. For example, modifications at different positions of the thieno-pyridine framework have been shown to enhance antitumor activity and selectivity against cancer cells while reducing toxicity towards normal cells .

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